molecular formula C7H11NO3 B1488053 Ethyl 3-(hydroxyimino)cyclobutane-1-carboxylate CAS No. 98431-84-6

Ethyl 3-(hydroxyimino)cyclobutane-1-carboxylate

Cat. No.: B1488053
CAS No.: 98431-84-6
M. Wt: 157.17 g/mol
InChI Key: JEGAJOKWFLKGII-UHFFFAOYSA-N
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Description

It is a derivative of isoxazole and is commonly used in medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(hydroxyimino)cyclobutane-1-carboxylate typically involves the reaction of ethyl cyclobutanecarboxylate with hydroxylamine . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The process may also involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(hydroxyimino)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyimino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted cyclobutanecarboxylates.

Scientific Research Applications

Ethyl 3-(hydroxyimino)cyclobutane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(hydroxyimino)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways. The hydroxyimino group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Ethyl 3-(hydroxyimino)cyclobutane-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl cyclobutanecarboxylate: Lacks the hydroxyimino group, leading to different reactivity and applications.

    Cyclobutanecarbonyl chloride: Contains a carbonyl chloride group instead of the hydroxyimino group, resulting in different chemical properties and uses.

Properties

IUPAC Name

ethyl 3-hydroxyiminocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-7(9)5-3-6(4-5)8-10/h5,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGAJOKWFLKGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=NO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(hydroxyimino)cyclobutane-1-carboxylate
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Ethyl 3-(hydroxyimino)cyclobutane-1-carboxylate
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Ethyl 3-(hydroxyimino)cyclobutane-1-carboxylate
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Ethyl 3-(hydroxyimino)cyclobutane-1-carboxylate
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Reactant of Route 6
Ethyl 3-(hydroxyimino)cyclobutane-1-carboxylate

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